molecular formula C14H14N4O2S B13377121 2-(butylthio)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione

2-(butylthio)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione

Cat. No.: B13377121
M. Wt: 302.35 g/mol
InChI Key: CVQAOUBOMSJVPG-UHFFFAOYSA-N
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Description

2-(butylsulfanyl)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione is a heterocyclic compound that belongs to the triazinoquinazoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2-(butylsulfanyl)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanyl)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminoquinazoline with butylthiol and a suitable triazine precursor. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity 2-(butylsulfanyl)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione .

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfanyl)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine or quinazoline rings .

Scientific Research Applications

2-(butylsulfanyl)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(butylsulfanyl)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-triazino[5,6-b]indole-3-ylimino methyl naphthalene-2-ol
  • 1,2,4-triazino[5,6-b]indole-3-thiol
  • 1,2,4-triazolo[4,3-a]pyrazine derivatives

Uniqueness

2-(butylsulfanyl)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione is unique due to its specific structural features, such as the butylsulfanyl group and the fused triazinoquinazoline ring system

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

2-butylsulfanyl-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione

InChI

InChI=1S/C14H14N4O2S/c1-2-3-8-21-14-16-12(19)11-15-10-7-5-4-6-9(10)13(20)18(11)17-14/h4-7H,2-3,8H2,1H3,(H,16,17,19)

InChI Key

CVQAOUBOMSJVPG-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN2C(=NC3=CC=CC=C3C2=O)C(=O)N1

Origin of Product

United States

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